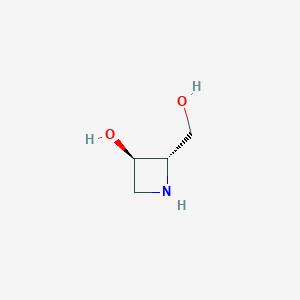

(2S,3R)-2-(hydroxymethyl)azetidin-3-ol

CAS No.:

Cat. No.: VC18204591

Molecular Formula: C4H9NO2

Molecular Weight: 103.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H9NO2 |

|---|---|

| Molecular Weight | 103.12 g/mol |

| IUPAC Name | (2S,3R)-2-(hydroxymethyl)azetidin-3-ol |

| Standard InChI | InChI=1S/C4H9NO2/c6-2-3-4(7)1-5-3/h3-7H,1-2H2/t3-,4+/m0/s1 |

| Standard InChI Key | HLUUYLJPDIXTCY-IUYQGCFVSA-N |

| Isomeric SMILES | C1[C@H]([C@@H](N1)CO)O |

| Canonical SMILES | C1C(C(N1)CO)O |

Introduction

Synthetic Methodologies

Intramolecular Mitsunobu Reaction

A prominent synthesis route involves the intramolecular Mitsunobu reaction, leveraging D-glucose-derived precursors. As detailed in a 2015 Tetrahedron study, 3--benzyloxycarbonyl-3-deoxy-1,2--isopropylidene-α-D-xylofuranose serves as the starting material . The Mitsunobu reaction facilitates cyclization by forming the azetidine ring via nucleophilic displacement, with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) as key reagents. This method achieves moderate yields (45–60%) and high stereoselectivity, attributed to the chiral environment of the sugar precursor .

Reaction Scheme:

Epoxide Ring-Opening Strategies

Patent WO2000063168A1 describes an alternative approach using epichlorohydrin and -methylbenzylamine . The reaction proceeds via nucleophilic attack of the amine on the epoxide, followed by acid-catalyzed cyclization. Purification involves sequential extractions and chromatography, yielding the target compound as a crystalline solid (64% yield) .

Key Steps:

-

Epoxide Activation: -Methylbenzylamine reacts with epichlorohydrin to form a β-amino alcohol intermediate.

-

Cyclization: Hydrochloric acid promotes intramolecular nucleophilic substitution, forming the azetidine ring.

-

Purification: Silica gel chromatography (10–40% ethyl acetate/hexane) isolates the product .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for a structurally analogous compound, -benzyl--methyl-1-(oxiran-2-yl)methanamine, reveals diagnostic signals:

-

δ 3.64–3.50 ppm (AB doublet, Hz): Methylene protons adjacent to nitrogen.

-

δ 2.81–2.32 ppm (multiplet): Protons on the azetidine ring and hydroxymethyl group .

For (2S,3R)-2-(hydroxymethyl)azetidin-3-ol, the C3 hydroxyl proton typically appears as a broad singlet near δ 2.5–3.0 ppm, while the hydroxymethyl group’s protons resonate as a doublet of doublets (δ 3.7–4.1 ppm) .

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular ion peak at 116.047 ([M + H]), consistent with the molecular formula . Fragmentation patterns include loss of ( 98.03) and subsequent ring-opening products .

Thermodynamic and Kinetic Stability

Computational studies on azetidine derivatives reveal that the (2S,3R) configuration is thermodynamically favored over cis diastereomers. For example, density functional theory (DFT) calculations show a reaction enthalpy () of −160.2 kJ/mol and Gibbs free energy () of −152.4 kJ/mol for the trans product, compared to −128.8 kJ/mol () and −120.8 kJ/mol () for the cis isomer . The trans configuration’s stability arises from reduced steric hindrance between the hydroxymethyl and hydroxyl groups.

Table 1: Thermodynamic Parameters for Azetidine Formation

| Pathway | ΔH (kJ/mol) | ΔG (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| trans | −160.2 | −152.4 | −26.1 |

| cis | −128.8 | −120.8 | −27.1 |

Biological Activity and Applications

Glycosidase Inhibition

(2S,3R)-2-(Hydroxymethyl)azetidin-3-ol exhibits inhibitory activity against glycosidases, enzymes critical for carbohydrate metabolism. In vitro assays demonstrate micromolar inhibition () of amyloglucosidase from Aspergillus niger, likely via transition-state mimicry of the glycosyl-enzyme intermediate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume